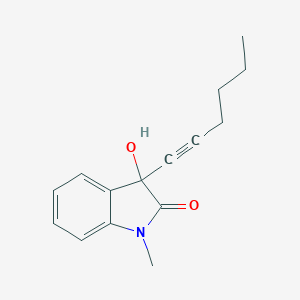

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one

Übersicht

Beschreibung

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one is a synthetic organic compound belonging to the indolinone family This compound is characterized by its unique structure, which includes a hexynyl group attached to the indolinone core

Vorbereitungsmethoden

The synthesis of 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and alkynes.

Reaction Conditions: The key step involves the coupling of the indole derivative with the alkyne under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Analyse Chemischer Reaktionen

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The hexynyl group can be substituted with other functional groups through reactions with halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and bases like sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one can be compared with other indolinone derivatives, such as:

1-Methyl-3-(1-hexynyl)-4-(benzyloxy)-1,2-dihydropyridine-2-one: This compound has a similar core structure but differs in the substituents, leading to distinct chemical and biological properties.

Benzene, 1-(1-hexynyl)-3-methyl-: While this compound shares the hexynyl group, it lacks the indolinone core, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential for diverse applications.

Biologische Aktivität

Overview

3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one is a synthetic compound belonging to the indolinone family, characterized by its unique structure, which includes a hexynyl group attached to the indolinone core. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which modulates the enzyme's function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways. A study demonstrated that the compound inhibited the proliferation of human cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, contributing to its potential use in treating inflammatory diseases. The mechanism involves the suppression of NF-kB activation, which is crucial for the expression of inflammatory mediators.

In Vitro Studies

In vitro studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 18 | Inhibition of proliferation |

These findings indicate that this compound could be a valuable lead compound for further development in cancer therapy.

Animal Models

In vivo studies using animal models have further corroborated the anti-cancer and anti-inflammatory effects observed in vitro. Treatment with the compound resulted in reduced tumor growth and decreased levels of inflammatory markers in serum samples from treated animals. This suggests that it may have systemic effects that warrant further investigation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indolinone derivatives:

| Compound Name | Structure Similarity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-Methyl-3-(1-hexynyl)-4-(benzyloxy)-1,2-dihydropyridine-2-one | Moderate | Moderate | Low |

| Benzene, 1-(1-hexynyl)-3-methyl | Low | None | None |

This comparison illustrates that while there are other compounds with similar structures, their biological activities differ significantly from those of this compound.

Eigenschaften

IUPAC Name |

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-4-5-8-11-15(18)12-9-6-7-10-13(12)16(2)14(15)17/h6-7,9-10,18H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVRJMDLPUVFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1(C2=CC=CC=C2N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933801 | |

| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149916-73-4 | |

| Record name | 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.